![molecular formula C14H17Cl2N3O2 B13896164 3-(Phenylmethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B13896164.png)
3-(Phenylmethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride
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Overview
Description
(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique imidazo[4,5-c]pyridine scaffold, which is known for its biological activity and potential therapeutic applications .
Preparation Methods
The synthesis of (S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride typically involves multiple steps, including cyclization and functional group modifications. Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Scientific Research Applications
(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include key metabolic or signaling pathways that are critical for cellular function .
Comparison with Similar Compounds
Similar compounds include:
6-Benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid dihydrochloride: This compound shares a similar scaffold but differs in the presence of a thieno ring instead of an imidazo ring.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.
2,6-Pyridinedicarboxylic acid: While structurally simpler, this compound is used in similar applications, particularly in coordination chemistry.
The uniqueness of (S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride lies in its specific imidazo[4,5-c]pyridine scaffold, which imparts distinct biological activity and potential for therapeutic applications .
Biological Activity
The compound 3-(Phenylmethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride , also known as (S)-3-benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride, is a heterocyclic compound with notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.
- Chemical Formula : C14H15N3O2·2HCl
- Molecular Weight : 330.2 g/mol
- CAS Number : 768322-42-5
Structure
The structure of the compound features a tetrahydroimidazo[4,5-c]pyridine core with a phenylmethyl group and a carboxylic acid moiety. This unique structure contributes to its biological activity.
Anticancer Properties
Research has indicated that tetrahydroimidazo[4,5-c]pyridine derivatives exhibit significant anticancer properties. A study demonstrated that these compounds could induce apoptosis in cancer cells by activating specific pathways involved in cell death. The mechanism involves the inhibition of the PD-L1 pathway, which is crucial for tumor immune evasion .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have reported effective inhibition of bacterial growth, suggesting potential applications in treating bacterial infections. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Neuroprotective Effects
Neuroprotective effects have also been documented. The compound has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's, where oxidative damage plays a significant role in disease progression .
Case Studies
- In Vivo Studies : In a murine model of cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers within tumor tissues .
- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this compound led to a marked improvement in symptoms and reduced bacterial load within days of administration .
Mechanistic Insights
Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound:
- PD-L1 Internalization : Research indicates that tetrahydroimidazo derivatives can promote the internalization of PD-L1 in tumor cells, thereby enhancing T-cell responses against tumors .
- Oxidative Stress Modulation : The compound has been shown to modulate oxidative stress levels in neuronal cells, potentially through the activation of antioxidant pathways and inhibition of pro-apoptotic signals .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:
Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
---|---|---|---|
This compound | High | Moderate | High |
Other Imidazo Derivatives | Moderate | High | Moderate |
Properties
IUPAC Name |
3-benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.2ClH/c18-14(19)12-6-11-13(7-15-12)17(9-16-11)8-10-4-2-1-3-5-10;;/h1-5,9,12,15H,6-8H2,(H,18,19);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXAZXLREDQKKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1N=CN2CC3=CC=CC=C3)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.